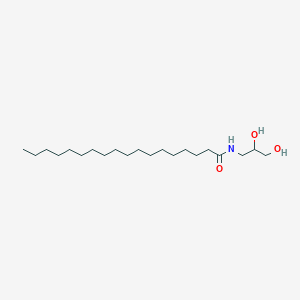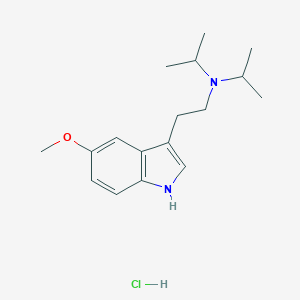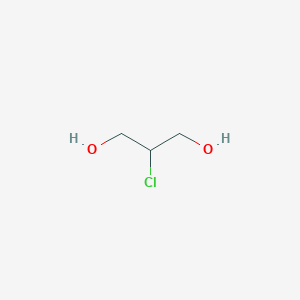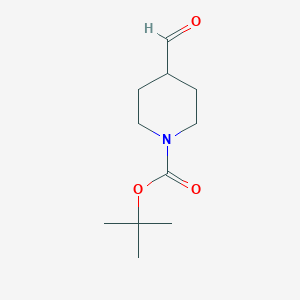
アニリン-d5
概要
説明
Benzen-d5-amine, also known as aniline-d5, is a deuterated form of aniline where five hydrogen atoms in the benzene ring are replaced with deuterium atoms. Its chemical formula is C6H2D5N, and it has a molecular weight of 98.1573. This compound is often used in various scientific research applications due to its unique isotopic properties .
科学的研究の応用
Benzen-d5-amine is widely used in scientific research due to its deuterated nature, which makes it valuable in:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the synthesis of deuterated materials and polymers for specialized applications .
作用機序
Mode of Action
It’s known that aniline, the non-deuterated form of aniline-d5, can interact with its targets and cause various physiological changes
Biochemical Pathways
Aniline-d5 is involved in the shikimate pathway , which is responsible for the synthesis of aromatic amino acids . Aniline-d5, like aniline, can be transformed or degraded . The metabolic pathway of Aniline-d5 needs further study .
Pharmacokinetics (ADME Properties)
Information about aniline, its non-deuterated form, suggests that it is absorbed and distributed in the body, metabolized primarily in the liver, and excreted . The specific ADME properties of Aniline-d5 and their impact on bioavailability require further investigation.
Result of Action
Aniline-d5, like aniline, can increase the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and decrease the levels of glutathione and catalase, as well as the activity of superoxide dismutase (SOD), in primary rat hepatocytes . Aniline (0.3 and 0.6% of the diet) induces splenic sarcomas in rats and is neurotoxic to rats when administered at doses of 750 and 1,000 mg/kg .
Action Environment
The action, efficacy, and stability of Aniline-d5 can be influenced by various environmental factors. For instance, the presence of a carbon source enhances the production of indoles . .
生化学分析
Biochemical Properties
Aniline-d5 interacts with various enzymes and proteins. It is intended for use as an internal standard for the quantification of Aniline by GC- or LC-mass spectrometry
Cellular Effects
Studies on aniline oligomers, which include Aniline-d5, have shown that they can influence cell function . These oligomers have been observed to exhibit cytotoxicity to certain types of cells
Molecular Mechanism
It is known that Aniline-d5 is used as an internal standard for the quantification of Aniline by GC- or LC-mass spectrometry
Temporal Effects in Laboratory Settings
Aniline-d5 is known to be stable and does not lose its purity even when stored
Metabolic Pathways
It is known that Aniline-d5 is intended for use as an internal standard for the quantification of Aniline by GC- or LC-mass spectrometry
準備方法
Synthetic Routes and Reaction Conditions
Benzen-d5-amine can be synthesized through several methods. One common method involves the nitration of benzene-d5 to produce nitrobenzene-d5, followed by the reduction of the nitro group to an amine group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using catalytic hydrogenation or chemical reduction with reagents such as iron and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of benzen-d5-amine often involves the use of deuterated benzene as a starting material. The process includes nitration, reduction, and purification steps to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to maintain the isotopic integrity of the final product .
化学反応の分析
Types of Reactions
Benzen-d5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds or nitro compounds under specific conditions.
Reduction: The compound can be reduced to form cyclohexylamine-d5.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for benzen-d5-amine
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation with palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Halogenation with chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid
Major Products Formed
Oxidation: Nitrobenzene-d5, nitrosobenzene-d5.
Reduction: Cyclohexylamine-d5.
Substitution: Halogenated benzen-d5-amine, nitrobenzen-d5-amine, sulfonated benzen-d5-amine
類似化合物との比較
Similar Compounds
Aniline: The non-deuterated form of benzen-d5-amine, with similar chemical properties but different isotopic composition.
Nitrobenzene-d5: A deuterated nitro compound derived from benzen-d5-amine.
Cyclohexylamine-d5: A deuterated amine obtained from the reduction of benzen-d5-amine
Uniqueness
Benzen-d5-amine is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and alters the kinetic isotope effects, making it a valuable tool in various scientific studies .
特性
IUPAC Name |
2,3,4,5,6-pentadeuterioaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961875 | |
| Record name | (~2~H_5_)Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless oily liquid; Darkened by air and light exposure; [NTP] Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
| Record name | Aniline-d5 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13649 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4165-61-1 | |
| Record name | Benzen-2,3,4,5,6-d5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3,4,5,6-2H5)Aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~2~H_5_)Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2,3,4,5,6-2H5]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


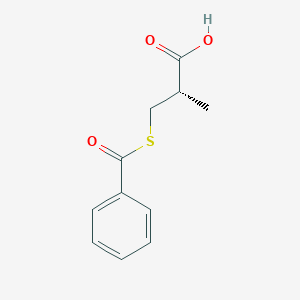

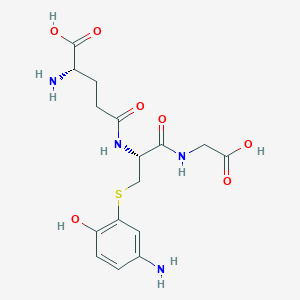
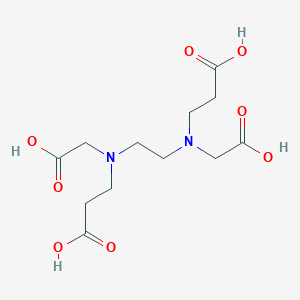
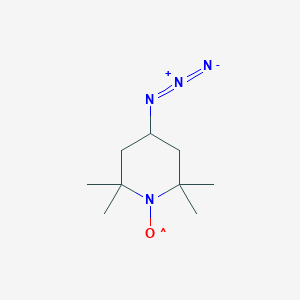

![(13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B29944.png)

![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)
